molecular formula C17H18N2O B2570530 N-(4-(dimethylamino)but-2-yn-1-yl)-2-naphthamide CAS No. 1396683-01-4

N-(4-(dimethylamino)but-2-yn-1-yl)-2-naphthamide

Cat. No. B2570530
CAS RN: 1396683-01-4
M. Wt: 266.344
InChI Key: WVUHQLWGAZSFKU-UHFFFAOYSA-N
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Description

“N-(4-(dimethylamino)but-2-yn-1-yl)-2-naphthamide” is a chemical compound that contains a naphthamide group, which is a derivative of naphthalene, and a dimethylamino group. The presence of these groups suggests that this compound might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would include a naphthalene ring (from the naphthamide), a but-2-yne chain with a dimethylamino group at one end, and an amide linkage connecting these two parts .


Chemical Reactions Analysis

The chemical reactions of this compound could be quite diverse, depending on the conditions and reagents used. The presence of the amide group could allow for reactions like hydrolysis or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the polar amide group could influence its solubility in different solvents .

Scientific Research Applications

Alzheimer's Disease Diagnosis

A derivative, [18F]FDDNP, used in positron emission tomography (PET) scans, allows for the noninvasive monitoring of amyloid plaques and neurofibrillary tangles in the brains of living patients with Alzheimer's Disease, offering a promising diagnostic tool and aiding in the evaluation of treatments (Shoghi-Jadid et al., 2002).

Fluorescence Switching

The fluorescence properties of related compounds can be significantly affected by solvent medium and the presence of metal ions, showcasing a potential for "on–off–on" fluorescence switching applications which could be useful in sensing and imaging technologies (Poteau et al., 2000).

Antituberculosis Activity

Compounds with a similar structural motif have shown promising antituberculosis activity, indicating potential applications in the development of new therapeutic agents (Omel’kov et al., 2019).

Basicity and Electron Donation

Studies on the isomeric tetrakis(dimethylamino)naphthalenes provide insight into the structure-dependence of basicities and electron donation capabilities, relevant for the design of materials and catalysts (Staab et al., 2000).

Zinc Ion Imaging

A naphthalene-based fluorescent probe demonstrates high selectivity for zinc ions, enabling high-resolution fluorescence imaging in biological systems, which could be applied in cellular and molecular biology research (Lee et al., 2015).

Molecular Imaging and Apoptosis Detection

The synthesis and application of radiolabeled analogs for PET studies offer a tool for molecular imaging and the detection of apoptotic cell death, contributing to the evaluation of disease progression and treatment efficacy (Basuli et al., 2012).

Chemical Stability and Solvent Interaction Studies

Research on constrained derivatives of solvatochromic fluorophores related to the compound of interest provides insights into the effects of molecular conformation on photophysical properties, which is valuable for the development of fluorescent probes and sensors (Everett et al., 2010).

properties

IUPAC Name

N-[4-(dimethylamino)but-2-ynyl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-19(2)12-6-5-11-18-17(20)16-10-9-14-7-3-4-8-15(14)13-16/h3-4,7-10,13H,11-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUHQLWGAZSFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CCNC(=O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(dimethylamino)but-2-yn-1-yl)-2-naphthamide

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